

Application Notes and Protocols for Reactions Involving 2-Bromo-2-butene

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Compound of Interest

Compound Name: 2-BROMO-2-BUTENE

Cat. No.: B089217

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key chemical transformations involving **2-bromo-2-butene**. The information is intended to guide researchers in setting up and executing these reactions, offering insights into expected outcomes and methodologies for product characterization.

Introduction

2-Bromo-2-butene is a versatile reagent in organic synthesis, serving as a building block for the introduction of the 2-butenyl moiety into a variety of molecular scaffolds. Its utility stems from its ability to participate in a range of cross-coupling and nucleophilic addition reactions. As **2-bromo-2-butene** exists as a mixture of (E) and (Z) isomers, the stereochemistry of the starting material can influence the stereochemical outcome of the reaction, a critical consideration in the synthesis of complex molecules and pharmacologically active compounds. These notes will cover four important transformations: Suzuki-Miyaura cross-coupling, Heck reaction, Sonogashira coupling, and Grignard reagent formation and subsequent reaction.

I. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Application Note

The Suzuki-Miyaura coupling of **2-bromo-2-butene** with arylboronic acids provides a direct route to synthesize substituted 2-aryl-2-butenes. These products are valuable intermediates in the synthesis of various organic materials and pharmaceutical agents. The reaction conditions can be tuned to achieve high yields, and the choice of catalyst, ligand, base, and solvent is crucial for optimal performance. The stereochemistry of the starting **2-bromo-2-butene** isomer can be retained under appropriate conditions.

Experimental Protocol: Synthesis of (E)-2-Phenyl-2-butene

Materials:

- (E)-2-Bromo-2-butene
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water

Procedure:

- To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (E)-2-bromo-2-butene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
- Add a mixture of 1,4-dioxane (5 mL) and water (1 mL) to the flask.

- Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford (E)-2-phenyl-2-butene.

Data Presentation

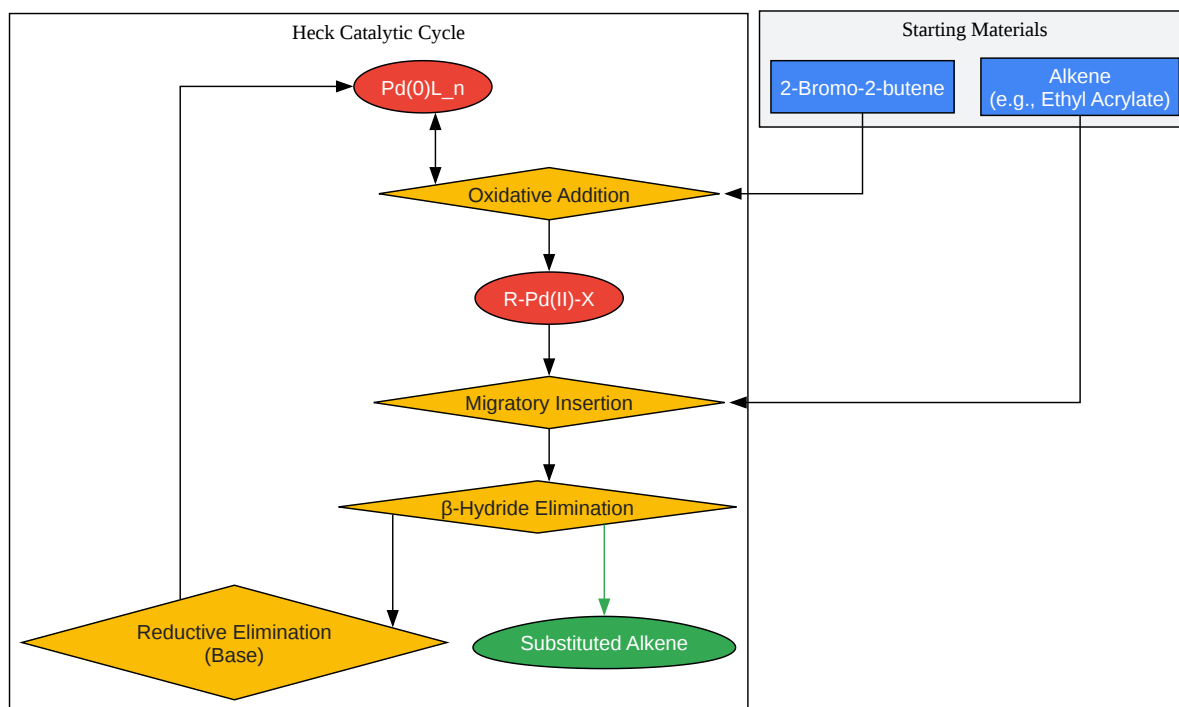
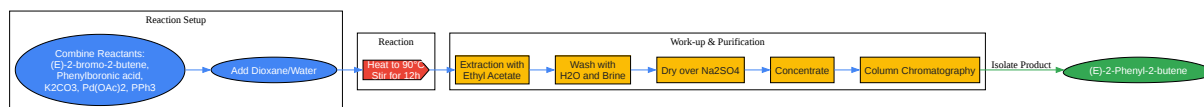
Entry	Arylboric Acid	Catalyst System	Base	Solvent	Time (h)	Yield (%)
1	Phenylboronic acid	$\text{Pd}(\text{OAc})_2$ / PPh_3	K_2CO_3	Dioxane/ H_2 O	12	~85-95
2	4-Methoxyphenylboronic acid	$\text{Pd}(\text{OAc})_2$ / PPh_3	K_2CO_3	Dioxane/ H_2 O	12	~80-90
3	4-(Trifluoromethyl)phenylboronic acid	$\text{Pd}(\text{OAc})_2$ / PPh_3	K_2CO_3	Dioxane/ H_2 O	12	~75-85

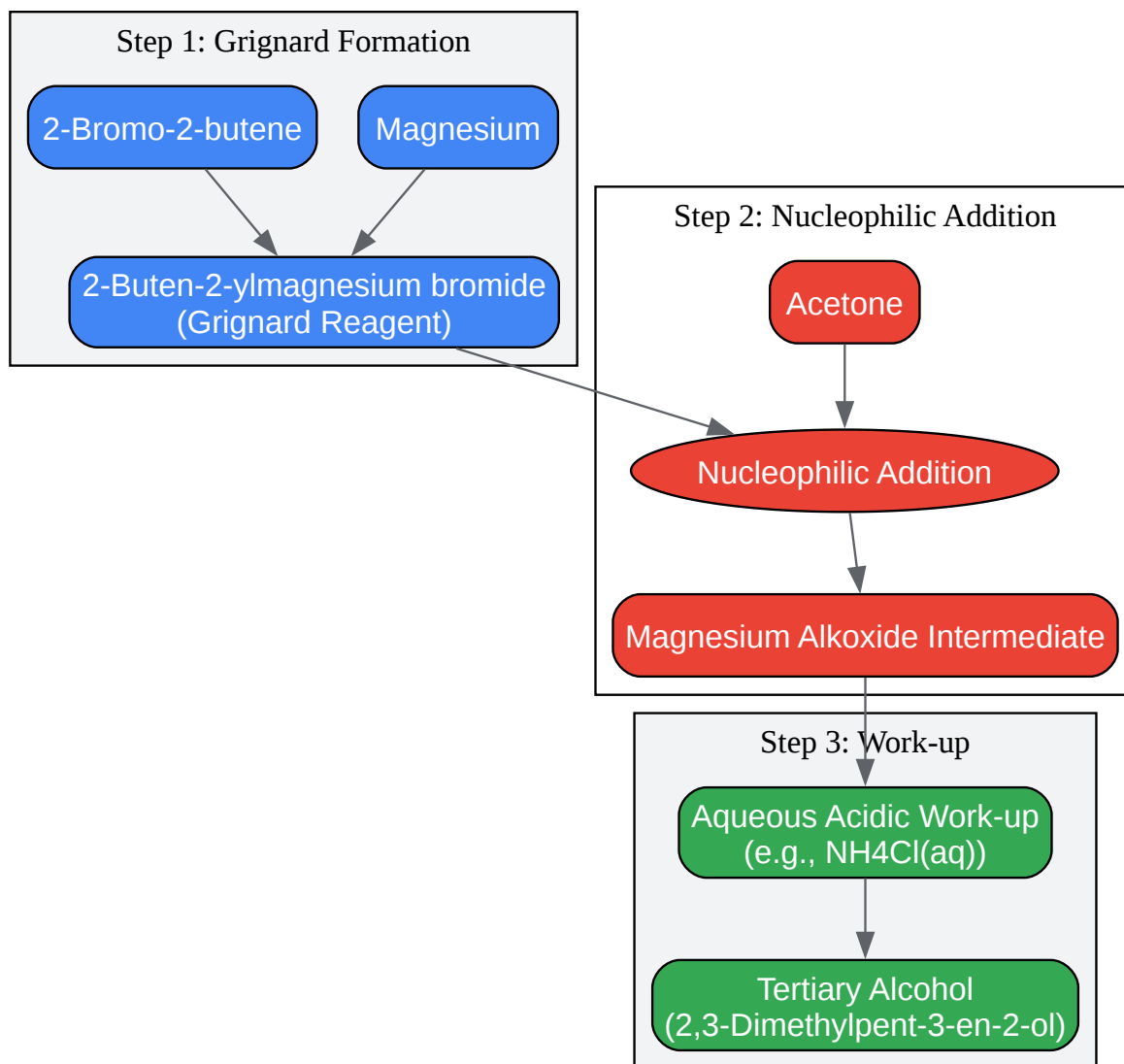
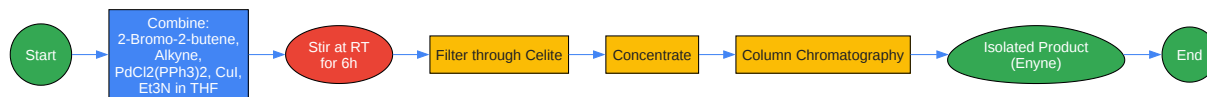
Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Product Characterization: (E)-2-Phenyl-2-butene

- ^1H NMR (CDCl_3 , 400 MHz): δ 7.35-7.20 (m, 5H), 5.80 (q, J = 6.8 Hz, 1H), 2.05 (s, 3H), 1.85 (d, J = 6.8 Hz, 3H).

- ^{13}C NMR (CDCl_3 , 100 MHz): δ 143.0, 138.0, 129.0, 128.2, 126.5, 125.0, 21.0, 15.8.
- Mass Spectrometry (EI): m/z (%) = 132 (M^+ , 100), 117 (80), 91 (50).





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